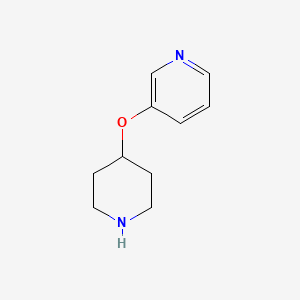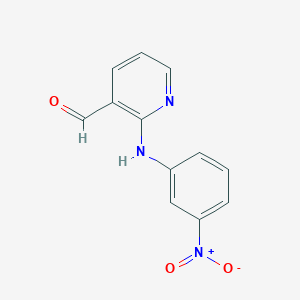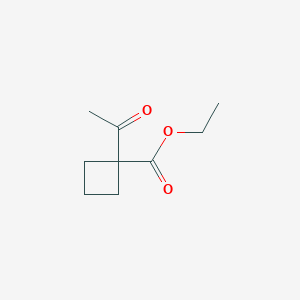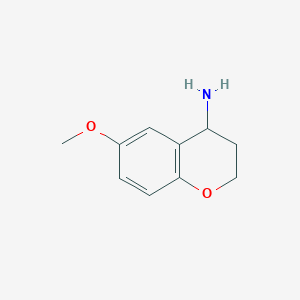
3-(Triphenylphosphoranyliden)-2,5-Pyrrolidindion
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with the triphenylphosphoranylidene group often involves the use of Wittig reagents . These reagents are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The structure of compounds with the triphenylphosphoranylidene group can be established using IR and 13C NMR spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis
Reactions of compounds with the triphenylphosphoranylidene group often involve the carbonyl group . For example, reactions with NH2OH and RNHNH2 involve the carbonyl group in position 1 . A reaction with o-phenylenediamine involves the carbonyl groups in positions 1 and 2 .Wissenschaftliche Forschungsanwendungen
Synthese von N-Benzoyl-2-Triphenylphosphoranyliden-Succinimid-Derivaten
Es wird eine neuartige, einstufige, dreikomponentige Reaktion der Zwitterionen beschrieben, die in situ aus Triphenylphosphin und Acetylenestern mit Aroylisocyanat erzeugt werden . Die Reaktion lieferte N-Benzoyl-2-Triphenylphosphoranyliden-Succinimid-Derivate in guten bis hohen Ausbeuten, ohne dass ein Katalysator oder eine Aktivierung verwendet wurde .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
It is known that the compound’s inhibition of ache can affect cholinergic neurotransmission, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning .
Result of Action
The inhibition of AChE by 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione results in an increase in acetylcholine levels, which can have various effects at the cellular and molecular levels. For example, increased acetylcholine can enhance neurotransmission, potentially affecting cognitive function .
Biochemische Analyse
Biochemical Properties
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Wittig reaction . This compound interacts with various enzymes and proteins, including those involved in oxidative phosphorylation and electron transport chains. The nature of these interactions often involves the formation of stable intermediates that facilitate the transfer of electrons and protons, thereby influencing the overall reaction kinetics and thermodynamics.
Cellular Effects
The effects of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox reactions . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the context. For example, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione has been shown to inhibit certain kinases, thereby affecting phosphorylation cascades and downstream signaling events. Additionally, this compound can induce changes in gene expression by interacting with transcriptional machinery and epigenetic modifiers.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products. These products can have distinct biological activities, further complicating the interpretation of experimental results. Long-term studies have shown that 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione can cause sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal dynamics in experimental designs.
Dosage Effects in Animal Models
The effects of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione vary significantly with dosage in animal models . At low doses, this compound can enhance cellular function by promoting oxidative phosphorylation and ATP production. At high doses, it can induce toxicity and adverse effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a critical concentration of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is required to elicit a biological response. These findings underscore the importance of dose optimization in therapeutic applications.
Metabolic Pathways
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is involved in several metabolic pathways, including those related to energy production and redox homeostasis . It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons through the electron transport chain. This interaction can affect metabolic flux and the levels of key metabolites, such as NADH and ATP. Additionally, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance.
Transport and Distribution
The transport and distribution of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is also affected by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is a key determinant of its biological activity . This compound can localize to various cellular compartments, including the mitochondria, nucleus, and cytoplasm. Targeting signals and post-translational modifications play crucial roles in directing 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione to specific organelles. For instance, mitochondrial localization can enhance its effects on oxidative phosphorylation, while nuclear localization can influence gene expression and chromatin structure.
Eigenschaften
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVAQXUNJPBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544985 | |
| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-79-8 | |
| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

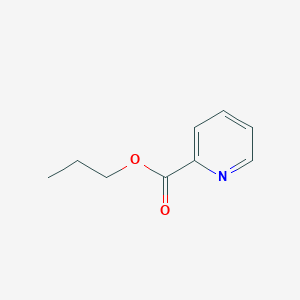
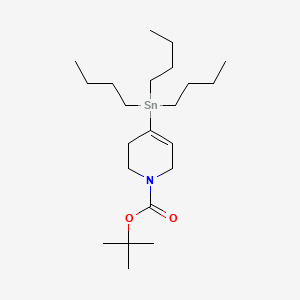
![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)
![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)


![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)

